molecular formula C7H6BrClFNO2S B13839666 N-(2-bromo-5-chloro-4-fluorophenyl)methanesulfonamide

N-(2-bromo-5-chloro-4-fluorophenyl)methanesulfonamide

Katalognummer: B13839666
Molekulargewicht: 302.55 g/mol
InChI-Schlüssel: RQKLJKTWDHGSRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-bromo-5-chloro-4-fluorophenyl)methanesulfonamide is an organic compound with a complex structure that includes bromine, chlorine, and fluorine atoms attached to a phenyl ring, along with a methanesulfonamide group

Vorbereitungsmethoden

The synthesis of N-(2-bromo-5-chloro-4-fluorophenyl)methanesulfonamide typically involves multiple steps, including halogenation and sulfonamidation reactions. One common synthetic route starts with the halogenation of a phenyl ring to introduce bromine, chlorine, and fluorine atoms. This is followed by the introduction of the methanesulfonamide group through a nucleophilic substitution reaction. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to achieve high yields and purity.

Analyse Chemischer Reaktionen

N-(2-bromo-5-chloro-4-fluorophenyl)methanesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N-(2-bromo-5-chloro-4-fluorophenyl)methanesulfonamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(2-bromo-5-chloro-4-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Vergleich Mit ähnlichen Verbindungen

N-(2-bromo-5-chloro-4-fluorophenyl)methanesulfonamide can be compared with other similar compounds, such as:

    N-(4-bromo-2-fluorophenyl)methanesulfonamide: This compound has a similar structure but lacks the chlorine atom.

    (2-fluorophenyl)methanesulfonamide: This compound has only the fluorine atom attached to the phenyl ring, making it less complex.

    2-bromo-5-chlorobenzotrifluoride: This compound has a trifluoromethyl group instead of the methanesulfonamide group.

The uniqueness of this compound lies in its specific combination of halogen atoms and the methanesulfonamide group, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C7H6BrClFNO2S

Molekulargewicht

302.55 g/mol

IUPAC-Name

N-(2-bromo-5-chloro-4-fluorophenyl)methanesulfonamide

InChI

InChI=1S/C7H6BrClFNO2S/c1-14(12,13)11-7-3-5(9)6(10)2-4(7)8/h2-3,11H,1H3

InChI-Schlüssel

RQKLJKTWDHGSRN-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)NC1=CC(=C(C=C1Br)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.